2,6-dibromo-4-(methylsulfonyl)phenol

Lipophilicity Physicochemical properties Drug-likeness

2,6-Dibromo-4-(methylsulfonyl)phenol is a unique bifunctional building block. Its two ortho-bromine atoms enable sequential, chemoselective Suzuki-Miyaura cross-coupling, while the para-methylsulfonyl group activates the ring for oxidative addition and provides an additional synthetic handle. Unlike 2,6-dibromophenol or 4-(methylsulfonyl)phenol, it supports unsymmetrical biaryl/terphenyl construction, azo dye formation, and pH-dependent solubility modulation. Its LogP (~2.3–3.0) and TPSA (54–63 Ų) suit lead-like programs targeting peripheral (non-CNS) targets. Choose this compound for medicinal chemistry library synthesis, colorant chemistry, and materials science applications requiring predictable electronic tuning.

Molecular Formula C7H6Br2O3S
Molecular Weight 330 g/mol
CAS No. 20951-04-6
Cat. No. B3115347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dibromo-4-(methylsulfonyl)phenol
CAS20951-04-6
Molecular FormulaC7H6Br2O3S
Molecular Weight330 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C(=C1)Br)O)Br
InChIInChI=1S/C7H6Br2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
InChIKeyKNPJHQNJHPSIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-(methylsulfonyl)phenol (CAS 20951-04-6): Core Physicochemical & Structural Profile for Scientific Procurement


2,6-Dibromo-4-(methylsulfonyl)phenol is a synthetic halogenated phenol sulfone with the molecular formula C7H6Br2O3S and a molecular weight of 330.00 g/mol [1]. Its structure incorporates two ortho-bromine atoms and a para-methylsulfonyl group on a phenolic ring, placing it at the intersection of bromophenol and aryl sulfone chemical space [1]. The compound is commercially supplied as an off-white solid with purities of 95% or 98% from major vendors . Computed properties include an XLogP3 of 3 and a topological polar surface area (TPSA) of 62.8 Ų, predicting moderate lipophilicity and limited membrane permeability [1].

Why 2,6-Dibromo-4-(methylsulfonyl)phenol Cannot Be Replaced by Common In-Class Analogs


Superficially similar compounds such as 2,6-dibromophenol or 4-(methylsulfonyl)phenol fail to replicate the reactivity profile of 2,6-dibromo-4-(methylsulfonyl)phenol because each lacks a critical functional domain. 2,6-Dibromophenol possesses the ortho-bromine substitution pattern required for cross-coupling chemistry but lacks the electron-withdrawing para-sulfone group that modulates ring electronics and provides an additional synthetic handle [1]. Conversely, 4-(methylsulfonyl)phenol carries the sulfone moiety but has no halogen substituents, precluding direct participation in metal-catalyzed coupling reactions without prior functionalization . Even the closely related thioether analog 2,6-dibromo-4-methylsulfanyl-phenol exhibits significantly different physicochemical properties—higher LogP and lower PSA—that directly impact solubility, formulation behavior, and biological partitioning [2][1]. These differences are not cosmetic; they translate into measurable divergence in synthetic utility and application suitability, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2,6-Dibromo-4-(methylsulfonyl)phenol Versus Closest Analogs


LogP Reduction: Sulfone vs. Thioether Analog (2,6-Dibromo-4-methylsulfanyl-phenol)

The methylsulfonyl group in the target compound substantially reduces lipophilicity compared to the methylsulfanyl (thioether) analog. PubChem-computed XLogP3 for 2,6-dibromo-4-(methylsulfonyl)phenol is 3.0 [1], whereas the thioether analog 2,6-dibromo-4-methylsulfanyl-phenol has a reported LogP of 3.64 [2]. This ~0.6 log unit reduction translates to approximately a 4-fold lower octanol-water partition coefficient, predicting lower membrane permeability and potentially reduced non-specific protein binding.

Lipophilicity Physicochemical properties Drug-likeness

Polar Surface Area Increase: Impact on Predicted Oral Bioavailability

The sulfone group increases the topological polar surface area (TPSA) by approximately 17 Ų relative to the thioether analog. The target compound has a PubChem-computed TPSA of 62.8 Ų [1] (Leyan reports 54.37 Ų ), compared to 45.53 Ų for 2,6-dibromo-4-methylsulfanyl-phenol [2]. In widely used ADME prediction models, TPSA values above 60 Ų are associated with reduced oral absorption and limited blood-brain barrier penetration. The sulfone pushes the molecule closer to or past this threshold, whereas the thioether remains well below it.

Polar surface area ADME prediction Oral bioavailability

Dual Aryl Bromine Handles: Cross-Coupling Capability vs. Non-Halogenated Analog

The target compound possesses two ortho-bromine substituents that serve as electrophilic handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This is a class-level advantage shared with other 2,6-dibromophenols. However, the critical comparator is 4-(methylsulfonyl)phenol (CAS 14763-60-1), which has zero aryl halide groups . 4-(Methylsulfonyl)phenol cannot undergo direct palladium-catalyzed cross-coupling at the ring without prior halogenation or alternative activation—adding at least one synthetic step. The target compound's two bromine atoms further permit sequential, chemoselective coupling at the ortho positions, enabling controlled elaboration to unsymmetrical biaryl or terphenyl architectures.

Cross-coupling Suzuki coupling Synthetic building block

Demonstrated Utility as a Diazo Component in Azo Dye Synthesis

The target compound has been documented as a diazo component in the synthesis of functional azo dyes. Specifically, 1-naphthalenol,4-[[2,6-dibromo-4-(methylsulfonyl)phenyl]azo]-2-(octadecyloxy)- (CAS 139127-87-0) is a characterized derivative registered in the chemical literature . The presence of the electron-withdrawing methylsulfonyl group at the para position stabilizes the diazonium intermediate and modulates the absorption wavelength of the resulting azo chromophore. This application is not demonstrated for the thioether analog 2,6-dibromo-4-methylsulfanyl-phenol, where the electron-donating methylsulfanyl group would produce different electronic effects.

Azo dye Diazo coupling Chromophore synthesis

Commercial Purity Specifications: Batch-to-Batch Quality Assurance Data

The compound is available from multiple reputable vendors with stated purity specifications. Sigma-Aldrich (AstaTech source) lists the product at 95% purity as an off-white solid . Leyan lists the product at 98% purity (入库指导纯度值) . For comparison, typical commercial 2,6-dibromophenol is offered at 97-99% purity by various suppliers. While the purity of the target compound falls within this industry range, the availability from two independent, quality-controlled sources provides procurement redundancy and cross-verification capability. No quantitative head-to-head purity comparison under identical analytical conditions (e.g., HPLC trace data) was identified in the public domain.

Purity specification Procurement quality Vendor comparison

Electron-Withdrawing Sulfone Effect on Phenolic Acidity: Class-Level Prediction

The para-methylsulfonyl group is a strong electron-withdrawing substituent (Hammett σp for SO2CH3 ≈ +0.72). This is predicted to substantially increase the acidity of the phenolic OH group relative to 2,6-dibromophenol (which lacks the para-sulfone) and relative to 2,6-dibromo-4-methylphenol (which has an electron-donating para-methyl group). While experimental pKa data for the target compound were not located, the class-level inference is robust: the sulfone group lowers the pKa of phenol by approximately 2–3 log units relative to unsubstituted phenol (pKa ≈ 10), placing the target compound's predicted pKa in the range of 7–8. This impacts ionization state at physiological pH, solubility as a function of pH, and hydrogen-bond donor strength.

Phenolic acidity Electronic effects Reactivity modulation

Validated Application Scenarios for 2,6-Dibromo-4-(methylsulfonyl)phenol Based on Quantitative Evidence


Modular Synthesis of Unsymmetrical Biaryls via Sequential Cross-Coupling

The two ortho-bromine atoms enable sequential, chemoselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the construction of unsymmetrical biaryl or terphenyl architectures [1]. The electron-withdrawing para-methylsulfonyl group further activates the ring toward oxidative addition and modulates the electronic character of the resulting biaryl products. This makes the compound preferable over 4-(methylsulfonyl)phenol (which requires pre-functionalization) and over 2,6-dibromophenol (which lacks the sulfone electronic handle) for applications in medicinal chemistry library synthesis and materials science.

Azo Dye and Chromophore Development Leveraging Electron-Withdrawing Sulfone

The documented formation of azo dye CAS 139127-87-0 from the target compound validates its utility as a diazo component . The para-methylsulfonyl group stabilizes the diazonium intermediate and bathochromically shifts the absorption wavelength relative to non-sulfonated analogs. This application is specifically relevant for colorant chemistry, optical materials, and dye-sensitized solar cell research where predictable electronic tuning of the chromophore is required.

Drug Discovery Scaffold with Defined Physicochemical Boundaries

The quantitatively established LogP (~2.3–3.0) and TPSA (54–63 Ų) place this compound within a well-defined physicochemical space [1]. With a TPSA near or above 60 Ų, it sits at the boundary of predicted oral absorption, while its LogP is consistent with lead-like properties [1][2]. These parameters make it a deliberate choice for programs targeting peripheral (non-CNS) targets or those requiring moderate clearance profiles, in contrast to the more lipophilic thioether analog (LogP 3.64, TPSA 45.5) which would favor CNS penetration.

pH-Dependent Formulation and Prodrug Design

The predicted enhanced phenolic acidity (pKa ~7–8) due to the para-sulfone group [1] makes this compound suitable for pH-dependent solubility modulation. At physiological pH 7.4, a significant fraction of the compound is predicted to exist in the phenoxide form, enhancing aqueous solubility relative to 2,6-dibromophenol. This property can be exploited in formulation development, salt screening, and prodrug strategies where pH-triggered release or solubilization is desired.

Technical Documentation Hub

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22 linked technical documents
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